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molecular formula C7H2F5NO3 B8330390 1,5-Difluoro-2-nitro-4-(trifluoromethoxy)benzene

1,5-Difluoro-2-nitro-4-(trifluoromethoxy)benzene

Cat. No. B8330390
M. Wt: 243.09 g/mol
InChI Key: CYCCSDPFTVQGDJ-UHFFFAOYSA-N
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Patent
US04952601

Procedure details

In a hydrogenation apparatus, 27 g of 3-nitro-4,6-difluoro-trifluoromethoxy-benzene in 150 ml of tetrahydrofuran are hydrogenated at 30 to 50 bar hydrogen at 25° to 45° C., in the presence of 3 g of Raney nickel. When the hydrogen uptake is complete, the mixture is filtered, and the filtrate is distilled. 19 g of 3-amino-4,6-difluoro-trifluoromethoxy-benzene of a boiling point of 82° to 83° C. at 20 mbar are obtained.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([O:12][C:13]([F:16])([F:15])[F:14])[C:7]([F:11])=[CH:8][C:9]=1[F:10])([O-])=O.[H][H]>O1CCCC1.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]([O:12][C:13]([F:15])([F:16])[F:14])[C:7]([F:11])=[CH:8][C:9]=1[F:10]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1F)F)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate is distilled

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=CC1F)F)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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